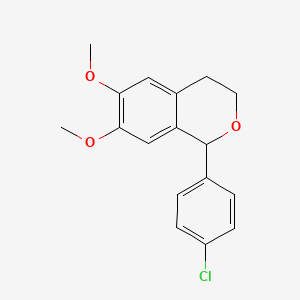
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chlorophenyl group and methoxy substituents, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- typically involves the reaction of 1H-2-benzopyran-1,4(3H)-dione with 4-(4-chlorophenyl)cyclohexanecarbaldehyde. This reaction can be carried out under various conditions, often involving the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or altered functional groups.
Scientific Research Applications
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: Used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- include other benzopyran derivatives, such as:
- 4H-1-Benzopyran-4-one
- 7-chloro-3-methyl-4H-1-benzopyran-4-one
- 7,8-Diacetoxy-2,3-diphenyl-4H-1-benzopyran-4-one
Uniqueness
What sets 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- apart from similar compounds is its specific combination of functional groups, including the chlorophenyl and methoxy substituents. These groups may confer unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63932-13-8 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H17ClO3/c1-19-15-9-12-7-8-21-17(14(12)10-16(15)20-2)11-3-5-13(18)6-4-11/h3-6,9-10,17H,7-8H2,1-2H3 |
InChI Key |
AXEFRHZYOCWXEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


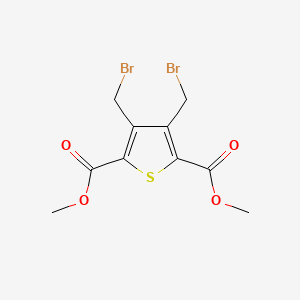
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
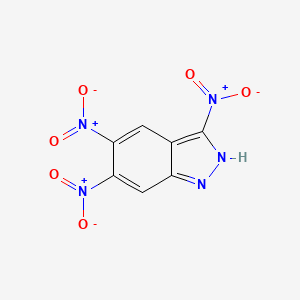
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

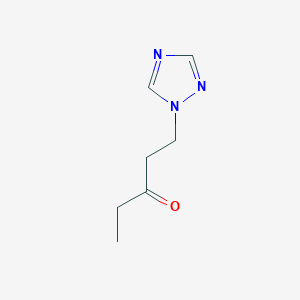
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
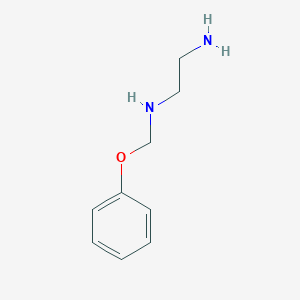
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
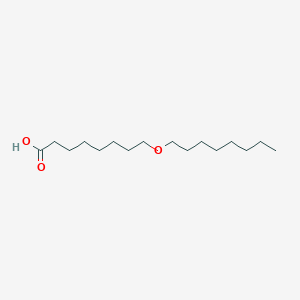
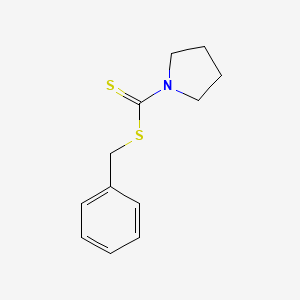
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
